N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C17H12ClN3O |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H12ClN3O/c18-12-5-3-6-13(11-12)19-17-16(14-7-4-10-22-14)20-15-8-1-2-9-21(15)17/h1-11,19H |
InChI Key |
RQENBVWUGVEQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC3=CC(=CC=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction is the most widely used method for synthesizing 3-aminoimidazo[1,2-a]pyridines. For this compound:
- Reactants :
- 2-Aminopyridine (1 )
- 2-Furaldehyde (2 ) (introduces the 2-furyl group at position 2)
- 3-Chlorophenyl isocyanide (3 ) (introduces the N-(3-chlorophenyl) group at position 3)
Mechanism :
The reaction proceeds via imine formation between 2-aminopyridine and 2-furaldehyde, followed by nucleophilic attack of the isocyanide and cyclization.
Domino A³-Coupling
This method employs a copper-catalyzed reaction but is less common for 3-amino derivatives. Key steps include:
- Reactants :
- 2-Aminopyridine
- 3-Chlorobenzaldehyde
- 2-Furylacetylene
- Conditions :
Copper(I) iodide (10 mol%) and sodium ascorbate in water at 50°C for 6–8 hours yield imidazo[1,2-a]pyridines via cycloisomerization.
| Method | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| GBB-3CR | p-TsOH | Ethanol, 80°C | 24 h | 45% | |
| GBB-3CR | Boric acid | Solvent-free, 80°C | 5 min | 85% | |
| Domino A³-Coupling | CuI/Na ascorbate | H₂O, 50°C | 6–8 h | 87%* |
*Reported for analogous substrates.
Photocatalytic Synthesis
Eosin Y-catalyzed visible-light-driven aerobic oxidative cyclization offers a metal-free alternative:
- Reactants :
- 2-Aminopyridine
- 2-Furaldehyde
- 3-Chloroaniline (via oxidative coupling)
- Conditions :
Eosin Y (2 mol%), O₂ atmosphere, visible light, 12 hours, 60% yield.
Key Considerations
- Substituent Effects :
Electron-donating groups on aldehydes improve yields (e.g., 2-furyl vs. nitro). - Scalability :
Gram-scale reactions using GBB-3CR show consistent yields (~87%). - Green Metrics :
Boric acid and solvent-free methods exhibit low E-factors (0.3–0.5), making them environmentally superior.
Structural Validation
Single-crystal X-ray diffraction (for analogs) and NMR confirm the regiochemistry:
- ¹H NMR : Doublets for furyl protons (δ 6.80–7.14 ppm) and aromatic protons from 3-chlorophenyl (δ 7.29–8.22 ppm).
- IR : N–H stretching at ~3281 cm⁻¹.
Comparative Analysis
| Parameter | GBB-3CR (Boric Acid) | Domino A³-Coupling | Photocatalytic |
|---|---|---|---|
| Reaction Time | 5 min | 6–8 h | 12 h |
| Yield | 85% | 87% | 60% |
| Catalyst Cost | Low | Moderate | High |
| Environmental Impact | Low | Moderate | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation to form hydroxylated derivatives. Key findings include:
| Oxidizing Agent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Dihydroxyfuran derivative | 68% | |
| H₂O₂ | Neutral, RT | Furan oxide intermediate | 52% |
Mechanistic studies show the furan oxygen's electron-donating properties facilitate electrophilic attack at C-5 position during oxidation .
Reduction Reactions
The imidazo[1,2-a]pyridine core undergoes selective reduction:
| Reducing Agent | Target Site | Product Structure | Hydrogenation Sites |
|---|---|---|---|
| NaBH₄ | Pyridine ring | Partially saturated imidazoline | C2-C3 bond |
| LiAlH₄ | Furan ring | Tetrahydrofuran derivative | Furan O-C4 bond |
Complete hydrogenation requires harsher conditions (>80°C, 5 atm H₂) with Pd/C catalyst .
Nucleophilic Substitution
The 3-chlorophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| NH₃ (liq) | 100°C, 12h | 3-Aminophenyl derivative | 2.4×10⁻⁴ |
| HS⁻ | DMF, 80°C | 3-Mercaptophenyl derivative | 5.1×10⁻³ |
| MeO⁻ | EtOH, reflux | 3-Methoxyphenyl derivative | 1.8×10⁻³ |
The chlorine substitution follows second-order kinetics (r²=0.98) with Hammett ρ value of +3.2, indicating strong electron-withdrawing group influence .
BCl₃-Mediated Functionalization
Recent studies demonstrate boron trichloride's unique activation capabilities:
| Reaction Type | Reagent Pair | Bond Formed | Conversion Efficiency |
|---|---|---|---|
| Amination | BCl₃ + RNH₂ | C-N | 92% |
| Thioetherification | BCl₃ + RSH | C-S | 88% |
| Etherification | BCl₃ + ROH | C-O | 84% |
X-ray crystallographic data confirms BCl₃ coordinates with pyridine nitrogen prior to nucleophilic attack (B-N bond length: 1.58Å) .
Photochemical Modifications
UV irradiation induces radical-mediated transformations:
| λ (nm) | Co-catalyst | Product Type | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | TiO₂ | C3-nitrosylation | 0.32 |
| 365 | Eosin Y | C8-cyanation | 0.28 |
Time-resolved spectroscopy reveals triplet excited state involvement (τ=1.2 ns) in photo-nitrosylation pathways .
Comparative Reactivity Analysis
| Reaction Center | Relative Reactivity | Activating Factors |
|---|---|---|
| Furan C5 | 1.00 (reference) | O lone pair conjugation |
| Pyridine C8 | 0.78 | Ring strain relief |
| Chlorophenyl C4 | 0.65 | Meta-directing Cl effect |
DFT calculations (B3LYP/6-311+G**) show furan C5 has lowest LUMO energy (-1.32 eV), explaining its preferential reactivity .
This comprehensive analysis demonstrates the compound's synthetic versatility through predictable regiochemical outcomes across multiple reaction types. Recent advances in BCl₃-mediated transformations and photochemical methods significantly expand its derivatization potential for pharmaceutical applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine pharmacophore has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine with key analogues:
Substituent Effects at the N3 Position
- N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine (PILGAV01) The tert-butyl group enhances lipophilicity and metabolic stability compared to the 3-chlorophenyl group in the target compound. Biological Relevance: Nitro groups are often associated with cytotoxicity, whereas chloro substituents may improve target selectivity in enzyme inhibition .
- N-(Cyclopropylmethyl)-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine Incorporates a dimethylaminomethyl group at C7 and a fluorophenyl group at C2. The fluorophenyl moiety (moderate electron-withdrawing) may enhance metabolic stability compared to the furyl group in the target compound . Pharmacokinetics: Fluorine atoms can improve bioavailability and blood-brain barrier penetration .
Substituent Effects at the C2 Position
- (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Replaces the furyl group with a thiophene ring. Synthetic Route: Synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde, yielding 85% efficiency .
2-(Pyren-4-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (8c)
Hybrid Derivatives with Dual Substituents
- N-(tert-Butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (34)
- Combines a tert-butyl group at N3 and a dimethylisoxazole-phenyl group at C2. The isoxazole ring introduces hydrogen-bonding capacity, which may enhance target affinity compared to the furyl group .
- Activity : Demonstrated selective COX-2 inhibition (IC₅₀ = 0.12 µM), suggesting the target compound’s furyl group could be optimized for similar anti-inflammatory applications .
Biological Activity
N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C17H14ClN3O |
| Molecular Weight | 313.76 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
| InChI Key | BNZJERMPJUOKHO-UHFFFAOYSA-N |
Structure
The compound features a fused imidazo-pyridine ring system and a furan substituent, which contribute to its biological activity. The presence of the chlorine atom on the phenyl ring may enhance its interaction with biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively.
Case Study: Anticancer Efficacy
In vitro studies have shown that this compound has an IC50 value of approximately 0.126 μM against HeLa cervical cancer cells, indicating potent anticancer activity (compared to doxorubicin as a reference). The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl and furan rings can significantly impact the anticancer efficacy.
The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer cell growth and survival. The compound interacts with DNA and may induce apoptosis in malignant cells through various signaling pathways.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the imidazo[1,2-a]pyridine core significantly influence biological activity:
- Electron-donating groups enhance activity.
- Electron-withdrawing groups tend to reduce effectiveness.
For example, compounds with methoxy or amino groups at specific positions showed increased potency in anticancer assays.
Research Findings Summary
A comprehensive review of literature indicates that this compound is promising for therapeutic applications due to its multifaceted biological activities:
| Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| Anticancer (HeLa) | 0.126 | Cervical Cancer |
| Antimicrobial | Moderate | Various Bacterial Strains |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine and its derivatives?
The synthesis typically involves Mannich base substitution or Schiff base reduction . For example:
- Mannich reaction : Substitution at the C-3 position of the imidazo[1,2-a]pyridine core with a phenylamino group under reflux conditions using chloroform and phosphorus oxychloride ().
- Schiff base reduction : Sodium borohydride (NaBH₄) reduction of imine intermediates under controlled conditions ().
Key steps include purification via column chromatography or ethanol recrystallization, with yields ranging from 56% to 87% ().
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- COX-1/COX-2 inhibition : Enzymatic assays using purified cyclooxygenase isoforms to measure IC₅₀ values and selectivity indices ().
- Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains ().
- Cytotoxicity assays : MTT or SRB protocols in cancer cell lines ().
Advanced Research Questions
Q. How do structural modifications at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence COX-2 selectivity?
Substituents at C-3 significantly modulate activity:
- Morpholine or methylsulfonyl groups : Enhance COX-2 selectivity (e.g., IC₅₀ = 0.07 µM, selectivity index = 508.6) due to hydrophobic interactions with the enzyme's active site ().
- Phenylamino groups : Electron-withdrawing substituents (e.g., Cl, F) improve binding affinity, while bulky groups reduce potency ().
Table 1 : Representative COX-2 Inhibitory Data ()
| Compound | Substituent at C-3 | COX-2 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 5n | 8-Methyl-p-tolyl | 0.07 | 508.6 |
| 5a | Phenyl | 0.39 | 42.3 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative substituent analysis : Evaluate how structural differences (e.g., methyl vs. chloro groups) alter activity ( vs. 8).
- Assay standardization : Control variables like enzyme source (human vs. murine COX-2) or incubation time ().
- Computational modeling : Molecular docking to predict binding modes and explain discrepancies (e.g., morpholine’s hydrogen bonding vs. phenyl’s steric hindrance) ().
Q. How can mechanistic insights guide the design of derivatives with improved pharmacokinetic properties?
- Metabolic stability : Introduce electron-donating groups (e.g., methoxy) to reduce cytochrome P450-mediated degradation ().
- Blood-brain barrier penetration : Optimize logP values (3–5) and polar surface area (<90 Ų) via substituent tuning ().
- Prodrug strategies : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance bioavailability ().
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
Q. How to validate target engagement in cellular models?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled derivatives) to confirm intracellular target binding ().
- Gene knockdown : siRNA silencing of COX-2 or tau proteins to assess activity dependency ().
- Microscopy : Immunofluorescence staining to localize compound accumulation (e.g., mitochondrial vs. nuclear) ().
Data Interpretation Challenges
Q. Why might a compound show high in vitro potency but low in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
